molecular formula C9H7FN2O B2386817 N-(cyanomethyl)-3-fluorobenzamide CAS No. 885914-10-3

N-(cyanomethyl)-3-fluorobenzamide

Cat. No.: B2386817
CAS No.: 885914-10-3
M. Wt: 178.166
InChI Key: RKKCDKKJQOXOCO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-fluorobenzamide is an organic compound that features a benzamide core substituted with a cyanomethyl group and a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-fluorobenzoyl chloride+cyanomethylamineThis compound+HCl\text{3-fluorobenzoyl chloride} + \text{cyanomethylamine} \rightarrow \text{this compound} + \text{HCl} 3-fluorobenzoyl chloride+cyanomethylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Condensation Reactions: The amide group can participate in condensation reactions to form heterocyclic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Substituted benzamides.

    Condensation Reactions: Heterocyclic compounds.

    Reduction Reactions: Amino derivatives of benzamide.

Scientific Research Applications

N-(cyanomethyl)-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

N-(cyanomethyl)-3-fluorobenzamide can be compared with other benzamide derivatives such as:

    N-(cyanomethyl)-4-fluorobenzamide: Similar structure but with the fluorine atom at the para position, which may result in different reactivity and biological activity.

    N-(cyanomethyl)-3-chlorobenzamide: Substitution of fluorine with chlorine, leading to variations in electronic properties and reactivity.

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can influence its chemical behavior and interactions in biological systems.

Properties

IUPAC Name

N-(cyanomethyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKCDKKJQOXOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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